molecular formula C6H11NO2 B077174 (E)-3-(dimethylamino)-2-methoxyacrylaldehyde CAS No. 13616-34-7

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde

Cat. No.: B077174
CAS No.: 13616-34-7
M. Wt: 129.16 g/mol
InChI Key: RQHGOEZWYCFGCY-GQCTYLIASA-N
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Description

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde is an organic compound with the molecular formula C6H11NO2 It is characterized by the presence of a dimethylamino group, a methoxy group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-2-methoxyacrylaldehyde typically involves the reaction of dimethylamine with methoxyacrolein under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-2-methoxyacrylaldehyde involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-3-(dimethylamino)acrylate: Similar in structure but with an ethyl ester group instead of the methoxy group.

    Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate: Contains a benzofuran moiety, offering different chemical properties.

Uniqueness

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its methoxy group, in particular, provides unique solubility and reactivity characteristics that can be leveraged in various chemical and biological contexts.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-methoxyprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(2)4-6(5-8)9-3/h4-5H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHGOEZWYCFGCY-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618596
Record name (2E)-3-(Dimethylamino)-2-methoxyprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13616-34-7
Record name (2E)-3-(Dimethylamino)-2-methoxyprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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